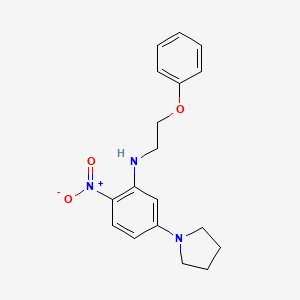![molecular formula C11H9N7O3S B11688662 2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol](/img/structure/B11688662.png)
2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
The synthesis of 2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring, followed by the introduction of the nitrophenol moiety and the methylsulfanyl group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its biological activities are being explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of 2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9N7O3S |
|---|---|
Peso molecular |
319.30 g/mol |
Nombre IUPAC |
2-[(E)-(3-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C11H9N7O3S/c1-22-11-15-14-10-16(6-13-17(10)11)12-5-7-4-8(18(20)21)2-3-9(7)19/h2-6,19H,1H3/b12-5+ |
Clave InChI |
DUSLORHKFKDLQB-LFYBBSHMSA-N |
SMILES isomérico |
CSC1=NN=C2N1N=CN2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
SMILES canónico |
CSC1=NN=C2N1N=CN2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1E)-2-(2-Methyl-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-5-YL)diazen-1-YL]benzoic acid](/img/structure/B11688584.png)

![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11688600.png)

![ethyl 4-[(4Z)-4-(2-ethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11688611.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11688629.png)
![Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B11688637.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-nitrobenzohydrazide](/img/structure/B11688640.png)
![5-[4-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688646.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide](/img/structure/B11688651.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688664.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688670.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B11688673.png)
